molecular formula C24H24N4O5S B601406 Cephalexin Impurity C CAS No. 72528-40-6

Cephalexin Impurity C

Cat. No. B601406
CAS RN: 72528-40-6
M. Wt: 480.55
InChI Key:
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Description

Cephalexin Impurity C, also known as D-Phenylglycyl Cephalexin, has the chemical name (6R,7R)-7- (®-2- ((S)-2-amino-2-phenylacetamido)-2-phenylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid . It has a molecular formula of C24H24N4O5S and a molecular weight of 480.54 .


Synthesis Analysis

The synthesis of Cephalexin Impurity C involves various chemical reactions. The degradation profile of cephalexin was evaluated under different forced degradation conditions, including acid hydrolysis, basic hydrolysis, oxidation, thermal treatment, photolytic treatment, and controlled humidity . The results showed that cephalexin is generally stable under these conditions, but it showed degradation susceptibility under acidic, basic, hydrogen peroxide, and metal ion oxidative conditions .


Molecular Structure Analysis

The molecular structure of Cephalexin Impurity C is complex, with multiple functional groups. It includes a bicyclic core structure, two phenylacetamido groups, and a carboxylic acid group . The structure is further characterized by various analytical techniques .


Chemical Reactions Analysis

Cephalexin Impurity C, like cephalexin, is subject to various chemical reactions during the manufacturing process and over the expiration period. These reactions can modify the structure of the drug or excipients, leading to the formation of impurities .

Scientific Research Applications

Adsorption and Removal Studies

  • Adsorption using Zeolite : Research shows that cephalexin can be adsorbed from aqueous solutions using natural zeolite and zeolite coated with manganese oxide nanoparticles. This process is influenced by pH, shaking time, and initial cephalexin concentrations, with higher removal efficiency observed for coated zeolite (Samarghandi et al., 2015).
  • Magnetic Nanoparticle Enhancement : Another study improved the adsorption capacity of cephalexin using magnetic Fe3O4 nanoparticles. This method also relied on pH optimization and demonstrated high removal efficiency (Mohseni-Bandpi et al., 2016).

Pharmaceutical Effluent Treatment

  • Bioaugmentation in Fluidized Bed Systems : Cephalexin, a common pharmaceutical effluent, was efficiently treated using bioaugmentation in an upflow anaerobic fluidized bed system. This process significantly reduced chemical oxygen demand and volatile solids in the effluent (Saravanane et al., 2001).

Detection and Measurement Techniques

  • Electrochemical Nano-Imprinting : A study developed a trimetallic dendritic surface for ultra-sensitive detection of cephalexin in pharmaceutical formulations. This approach offered high specificity and quick analysis times, making it suitable for clinical settings (Kumari & Chandra, 2023).
  • Capillary Electrophoresis for Impurity Profiling : Capillary electrophoresis has been used for impurity profiling in drugs, including cephalexin, offering a comparison with liquid chromatography methods for such analyses (Shah et al., 2021).

Environmental Impact and Degradation

  • Degradation by Ultraviolet Irradiation : The degradation of cephalexin by ultraviolet irradiation was studied, assessing the antimicrobial activity of transformation products. This treatment showed effectiveness in degrading cephalexin and reducing its antimicrobial function (Cordeiro et al., 2021).

Optimization of Antibiotic Removal

  • Electro-Oxidation Process Optimization : The removal of cephalexin from aqueous solutions was optimized using anodic oxidation. Factors like contact time, pH, and current density were key in achieving high removal efficiency (Leili et al., 2020).

Safety And Hazards

Cephalexin, from which Cephalexin Impurity C is derived, is known to cause skin irritation and may cause an allergic skin reaction. It may also cause serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The study of Cephalexin Impurity C and other impurities is crucial for ensuring the safety and efficacy of cephalexin. Future research may focus on developing more efficient methods for detecting and quantifying these impurities, as well as understanding their potential effects on the body .

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-13-12-34-23-18(22(31)28(23)19(13)24(32)33)27-21(30)17(15-10-6-3-7-11-15)26-20(29)16(25)14-8-4-2-5-9-14/h2-11,16-18,23H,12,25H2,1H3,(H,26,29)(H,27,30)(H,32,33)/t16-,17-,18-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWHDOPHWKBQHB-YTSMVRMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)[C@@H](C4=CC=CC=C4)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858304
Record name (6R,7R)-7-{[(2R)-2-{[(2R)-2-Amino-2-phenylacetyl]amino}-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cephalexin Impurity C

CAS RN

72528-40-6
Record name Phenylglycylcefalexin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072528406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-7-{[(2R)-2-{[(2R)-2-Amino-2-phenylacetyl]amino}-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYLGLYCYLCEFALEXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKG7UX7FFX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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